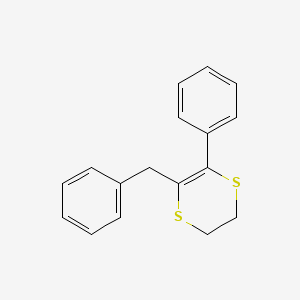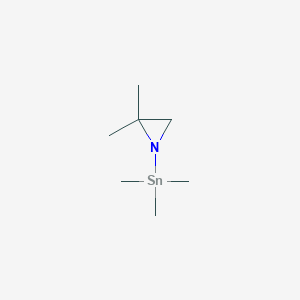
4-Methylphenyl 4-(heptyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-(heptyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a 4-(heptyloxy)benzoate group.
Preparation Methods
The synthesis of 4-Methylphenyl 4-(heptyloxy)benzoate typically involves the esterification reaction between 4-methylphenol and 4-(heptyloxy)benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Methylphenyl 4-(heptyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-methylphenol and 4-(heptyloxy)benzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the ester group.
Scientific Research Applications
4-Methylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ester chemistry and reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that exert specific effects.
Comparison with Similar Compounds
4-Methylphenyl 4-(heptyloxy)benzoate can be compared with similar compounds such as:
4-Methylphenyl benzoate: Lacks the heptyloxy group, resulting in different physical and chemical properties.
4-Methoxyphenyl benzoate: Contains a methoxy group instead of a heptyloxy group, affecting its reactivity and applications.
Phenyl benzoate: The simplest ester in this series, used as a reference compound in various studies.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
58600-99-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-methylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-3-4-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(2)9-13-20/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
DFZMVIJKTWVOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)












